1-(6-Chloro-4-methylpyridin-2-YL)ethanone
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Overview
Description
1-(6-Chloro-4-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethanone group attached to the second position of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4-methylpyridin-2-yl)ethanone typically involves the chlorination of 4-methylpyridine followed by the introduction of an ethanone group. One common method involves the reaction of 4-methylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group at the 6-position. This is followed by the Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethanone group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-4-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-4-methylpyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and ethanone groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone: Contains an additional phenyl group, which may enhance its binding affinity in certain applications.
Uniqueness
1-(6-Chloro-4-methylpyridin-2-yl)ethanone is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(6-chloro-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |
InChI Key |
XJFAAZOPAICLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)C |
Origin of Product |
United States |
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